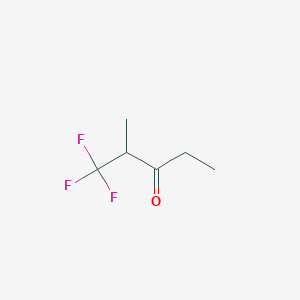

1,1,1-Trifluoro-2-methylpentan-3-one

CAS No.: 56734-78-2

Cat. No.: VC19607839

Molecular Formula: C6H9F3O

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56734-78-2 |

|---|---|

| Molecular Formula | C6H9F3O |

| Molecular Weight | 154.13 g/mol |

| IUPAC Name | 1,1,1-trifluoro-2-methylpentan-3-one |

| Standard InChI | InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 |

| Standard InChI Key | JPMBOWWQNJWILZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(C)C(F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 154.13 g/mol |

| Boiling point | 80–90°C (estimated) |

| Density | ~1.25 g/cm³ |

| Refractive index () | ~1.35 |

| Water solubility | <0.1 g/100 mL |

Synthesis Methods

Patent-Based Approaches

A patented method for synthesizing 1,1,1-trifluoroacetone involves reacting 4,4,4-trifluoroacetylacetic acid ethyl ester with organic acids (e.g., methylsulfonic acid) under anhydrous conditions . Although this protocol targets a simpler analog, it provides insights into scalable routes for fluorinated ketones. Key steps include:

-

Ester Activation: The ethyl ester undergoes acid-catalyzed cleavage, releasing ethanol and generating a reactive acyl intermediate.

-

Decarboxylation: The intermediate loses carbon dioxide, forming the trifluoromethyl ketone.

-

Distillation: The product is isolated via fractional distillation under reduced pressure to achieve >99% purity .

Adapting this method for 1,1,1-trifluoro-2-methylpentan-3-one would require modifying the starting material to incorporate the methyl group at the second carbon. For example, using 4,4,4-trifluoro-2-methylacetylacetic acid ethyl ester could yield the desired product after analogous acid treatment.

Mechanistic Considerations

Applications in Chemical and Pharmaceutical Research

Intermediate in Organic Synthesis

The compound’s ketone and trifluoromethyl groups make it a versatile building block. For example:

-

Nucleophilic Additions: The electron-deficient carbonyl reacts readily with Grignard reagents, enabling the synthesis of tertiary alcohols with fluorinated side chains.

-

Heterocycle Formation: Cyclocondensation with hydrazines or hydroxylamines produces fluorinated pyrazoles or isoxazoles, which are prevalent in agrochemicals.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 1,1,1-Trifluoro-2-methylpentan-3-one | Ketone with , methyl groups | |

| 1,1,1-Trifluoroacetone | Simpler analog, shorter chain | |

| 2-Trifluoromethylcyclohexanone | Cyclic structure, enhanced rigidity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume